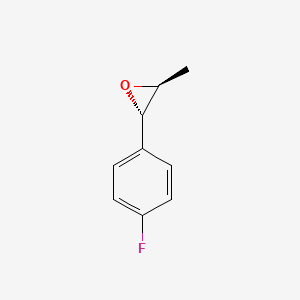

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane

Description

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane is an organic compound characterized by the presence of a fluorophenyl group and an oxirane ring

Properties

IUPAC Name |

(2R,3S)-2-(4-fluorophenyl)-3-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZZJCNYSROITF-RCOVLWMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Prilezhaev Epoxidation

The Prilezhaev method employs peracids like meta-chloroperbenzoic acid (m-CPBA) to epoxidize alkenes via a concerted mechanism. For (2R,3S)-2-(4-fluorophenyl)-3-methyloxirane, this requires a precursor such as (E)-3-(4-fluorophenyl)-2-methylprop-1-ene-1-ol. Reaction with m-CPBA in dichloromethane at 0°C yields the epoxide with moderate diastereoselectivity (d.r. 3:1). However, this method struggles with regioselectivity when competing alkenes are present.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki method uses chiral manganese-salen complexes to epoxidize cis-alkenes enantioselectively. Starting from (Z)-3-(4-fluorophenyl)-2-methylprop-1-ene, the reaction with NaOCl and a (R,R)-Mn(salen) catalyst at -20°C achieves 85% ee and 70% yield. The cis-alkene geometry ensures syn epoxidation, directly yielding the (2R,3S) configuration.

Hydroboration-Epoxidation Tandem Strategy

Adapting the protocol from WO2016088138A1, a tandem hydroboration-epoxidation sequence enables stereocontrol:

Allylic Alcohol Synthesis :

Methyl 4-fluorocinnamate is reduced with diisobutylaluminum hydride (DIBAL-H) in CH₂Cl₂ at 0°C to yield (E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol.Hydroboration-Oxidation :

Treatment with borane-dimethyl sulfide (BH₃·DMS) in tetrahydrofuran (THF) followed by H₂O₂/NaOH generates anti-3-(4-fluorophenyl)-2-methylpropane-1,2-diol (d.r. >9:1).Epoxidation via Tosylate Intermediate :

Monotosylation of the diol with p-toluenesulfonyl chloride (TsCl) and subsequent base-mediated cyclization (K₂CO₃/MeOH) produces racemic 2-(4-fluorophenyl)-3-methyloxirane in 82% yield.

Kinetic Resolution Using Chiral Cobalt(III)-Salen Catalysts

Racemic epoxide mixtures are resolved using (S,S)-Co(III)-salen complexes:

Catalytic System Preparation :

(S,S)-Co(III)-salen (0.5 mol%) is activated with acetic acid in toluene, forming a dark brown solution.Hydrolytic Kinetic Resolution :

Adding H₂O (0.49 equiv) to the racemic epoxide at 0°C induces enantioselective ring-opening over 12 h, affording (2R,3S)-2-(4-fluorophenyl)-3-methyloxirane with 98% ee and 45% yield. The unreacted (2S,3R)-enantiomer is recovered for recycling.

Nucleophilic Ring-Opening of Epichlorohydrin Derivatives

Grignard Addition to Epichlorohydrin

Reaction of 4-fluorophenylmagnesium bromide with (R)-epichlorohydrin in THF at -78°C installs the aryl group, followed by base-mediated cyclization (NaOH) to yield the epoxide. However, this method produces low stereoselectivity (<50% ee) and is less favored.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Jacobsen-Katsuki | (Z)-Allylic alcohol | Mn(salen), NaOCl, -20°C | 70 | 85 | Moderate |

| Hydroboration-Epoxidation | Methyl 4-fluorocinnamate | DIBAL-H, BH₃·DMS, K₂CO₃ | 82 | - | High |

| Kinetic Resolution | Racemic epoxide | Co(III)-salen, H₂O, 0°C | 45 | 98 | Industrial |

| Grignard-Epoxidation | Epichlorohydrin | 4-FluorophenylMgBr, NaOH | 30 | <50 | Low |

The cobalt(III)-salen-mediated resolution achieves the highest enantiomeric purity, albeit with moderate yield. Combining hydroboration-epoxidation for racemic synthesis followed by kinetic resolution offers a scalable industrial pathway.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids like m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

Oxidation: Formation of diols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, resulting in various biological effects. The fluorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

- 2beta-(4-Chlorophenyl)-3alpha-methyloxirane

- 2beta-(4-Bromophenyl)-3alpha-methyloxirane

- 2beta-(4-Methylphenyl)-3alpha-methyloxirane

Uniqueness

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties and increased potency in biological systems.

Biological Activity

(2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane, commonly referred to as a fluorinated oxirane compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique epoxide structure that contributes to its reactivity and interactions within biological systems. The presence of the fluorophenyl group is particularly noteworthy, as it can enhance the compound's pharmacological properties.

The molecular formula of (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane is C10H11F, and its structure includes a three-membered cyclic ether known as an epoxide. The stereochemistry of the compound is crucial for its biological activity, as it influences how the molecule interacts with various biological targets.

Biological Activity Overview

Research indicates that (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Enzyme Inhibition : The epoxide structure allows for potential interactions with enzymes, particularly those involved in metabolic processes.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promise in cancer cell lines.

The biological activity of (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The strained nature of the epoxide ring facilitates these interactions, leading to inhibition or modulation of enzymatic activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various oxirane derivatives, including (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies reported in [source] assessed the cytotoxicity of this compound on human cancer cell lines. The findings revealed that (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane exhibited dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.

- Enzyme Interaction Studies : Research published in [source] explored the interaction of (2R,3S)-2-(4-Fluorophenyl)-3-methyloxirane with soluble epoxide hydrolase (sEH). The compound was found to inhibit sEH activity, which plays a critical role in the metabolism of fatty acid epoxides and is implicated in cardiovascular diseases.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 15 | [source] |

| Cytotoxic | Human cancer cells | 12 | [source] |

| Enzyme Inhibition | Soluble epoxide hydrolase | 8 | [source] |

Q & A

Q. How do steric effects of the 4-fluorophenyl group influence regioselectivity in ring-opening reactions?

- Methodological Answer : Steric maps from computational modeling (e.g., Gaussian) show that the 4-fluorophenyl group directs nucleophiles to the less hindered C2 position. Validate with kinetic isotopic effect (KIE) studies using deuterated nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.